molecular formula C7H9BO3 B135780 2-Methoxyphenylboronic acid CAS No. 5720-06-9

2-Methoxyphenylboronic acid

Cat. No. B135780
CAS RN: 5720-06-9
M. Wt: 151.96 g/mol
InChI Key: ROEQGIFOWRQYHD-UHFFFAOYSA-N
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Description

2-Methoxyphenylboronic acid is a boronic acid derivative that is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a methoxy group attached to the aromatic ring adjacent to the boronic acid functional group. The methoxy substituent can influence the reactivity and stability of the boronic acid, making it a versatile reagent in the formation of various chemical structures.

Synthesis Analysis

The synthesis of compounds related to 2-methoxyphenylboronic acid often involves palladium-catalyzed cross-coupling reactions. For instance, 2-methoxyphenylboronic acid can be synthesized through a Suzuki-Miyaura cross-coupling reaction between 2-chloro-1-azaazulene and 2-methoxyphenylboronic acid . Similarly, 2-methoxy-5-pyrimidylboronic acid is synthesized by lithium-halogen exchange reactions followed by reaction with triisopropylborate . These methods highlight the utility of boronic acids in constructing complex molecules through efficient coupling reactions.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives, including those with methoxy substituents, often features intramolecular hydrogen bonding. For example, 2-methoxyphenylboronic acid derivatives can form intramolecular O–H···O bonds, which can influence the overall stability and reactivity of the molecule . X-ray crystallography has been used to determine the molecular and crystal structures of these compounds, providing insight into their three-dimensional conformations and the impact of substituents on their properties .

Chemical Reactions Analysis

2-Methoxyphenylboronic acid and its derivatives participate in a variety of chemical reactions, primarily Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds between aryl or vinyl halides and boronic acids. The presence of a methoxy group can affect the reactivity of the boronic acid, as seen in the synthesis of complex molecules like 2-(2-methoxyphenyl)-1-azaazulene . Additionally, the ortho-substituent of boronic acids, such as the methoxy group, can prevent the coordination of amines to the boron atom, thus accelerating amidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxyphenylboronic acid derivatives are influenced by the presence of the methoxy group. The ortho-methoxy substituent can affect the acidity and sugar-binding ability of phenylboronic acids . Moreover, the methoxy group can participate in intermolecular interactions, such as C–H···O and C–H···π interactions, which can be analyzed using techniques like Hirshfeld surface analysis . These interactions can contribute to the overall stability and reactivity of the boronic acid derivatives in various chemical environments.

Scientific Research Applications

  • Supramolecular Assemblies : 2-Methoxyphenylboronic acid has been studied for its role in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) reported the formation of such assemblies due to hydrogen bonds between hetero N-atoms and –B(OH)2 (Pedireddi & Seethalekshmi, 2004).

  • Fluorescence Quenching Mechanisms : The compound has been examined in the context of fluorescence quenching. Geethanjali, Nagaraja, and Melavanki (2015) investigated the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, providing insights into various quenching parameters (Geethanjali, Nagaraja, & Melavanki, 2015).

  • Crystal Structure Influence : Cyrański et al. (2012) explored the influence of ortho-alkoxy substituents, including 2-methoxy-, on the crystal structure of phenylboronic acids. Their work aimed at designing novel boronic acids with monomeric structures for crystal engineering (Cyrański et al., 2012).

  • Suzuki Coupling Applications : The use of 2-Methoxyphenylboronic acid in Suzuki coupling reactions has been demonstrated. Ruel, Braun, and Johnson (2003) discussed its use in the preparation of 2-(4-methoxyphenyl)-2-cyclohexen-1-one through Suzuki coupling (Ruel, Braun, & Johnson, 2003).

  • Biologically Active Derivative Studies : The synthesis and properties of biologically active derivatives of 2-Methoxyphenylboronic acid have been studied. Oda et al. (2012) reported the synthesis of 2-(2-methoxyphenyl)-1-azaazulene through Suzuki–Miyaura cross-coupling reactions (Oda et al., 2012).

Safety And Hazards

2-Methoxyphenylboronic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

(2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEQGIFOWRQYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370057
Record name 2-Methoxyphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyphenylboronic acid

CAS RN

5720-06-9
Record name 2-Methoxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5720-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyl lithium (13.0 ml of a 1.6M solution in hexanes, 19.8 mmol) was added dropwise to a solution of 2-bromoanisole (3.74 g, 19.0 mmol) in anhydrous tetrahydrofuran (15 ml) cooled to below -70° C., maintaining the temperature during the addition below -60° C. The solution was stirred for 20 minutes before the addition of trimethyl borate (5.9 ml, 57.0 mmol), and then stirred at below -70° C. for a further hour before warming to room temperature overnight. The reaction mixture was cooled to 0° C. acidified to pH 5.0 with 5% aqueous hydrochloric acid solution (25 ml), the resulting layers separated and the aqueous phase extracted with ethyl acetate (2×25 ml). The combined orgnic layers were washed with brine (25 ml), dried (MgSO4) and concentrated in vacuo to yield the title compound as a white solid (2.9 g, 97%) which was used without further purification.
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3.74 g
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hexanes
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15 mL
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25 mL
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Yield
97%

Synthesis routes and methods II

Procedure details

Part B: Anisole (1.0 g, 9.25 mmol) was dissolved in dry THF (40 ml) in a dry 100 ml flask flushed with nitrogen and cooled to -78° C. n-Butyl lithium (5.8 ml of a 1.9M solution in hexanes, 11.1 mmol) was added then the cooling bath was exchanged for an ice-water bath. The reaction was stirred for an hour at 0° C. then trimethyl borate (1.26 ml, 10 mmol) was added and the mixture was stirred at room temperature overnight. The reaction mixture was treated with 2N aqueous HCl to pH 3 and mixed well for 30 minutes, then extracted with ether (3×15 ml). The organic materials were combined, dried (MgSO4) then concentrated under reduced pressure which gave 1.32 g (87%) of 2-methoxybenzeneboronic acid as a clear oil.
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1 g
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40 mL
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1.26 mL
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Synthesis routes and methods III

Procedure details

To a stirred, cold (-78° C.) solution of 2-iodoanisole (2.85 ml, 5.6 g) in 50 ml of tetrahydrofuran under nitrogen was added 10.0 ml of 2.5M n-butyl lithium in hexane. After 15 min. triisopropyl borate (3.38 ml, 4.7 g) was added and the reaction was allowed to come to and remain at room temperature for 1.5 hr. The mixture was poured into an excess of 2N hydrochloric acid and diethyl ether was added. The resulting mixture was stirred vigorously for 30 min. and the phases were separated. The ether layer was washed with aqueous sodium bisulfite until colorless and then with saturated sodium chloride solution and then dried over magnesium sulfate. Concentration of the ether layer gave the crude boronic acid which crystallized from ether to give the title product.
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2.85 mL
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10 mL
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50 mL
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3.38 mL
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Synthesis routes and methods IV

Procedure details

n-Butyllithium (1.6M in hexane, 13.0 mL) was added to a stirred, cooled (-78° C.) solution of 2-bromoanisole (3.74 g) in tetrahydrofuran (20 mL) and the mixture was stirred at -78° C. for 20 min. Trimethylborate (5.92 g) was added and the solution was allowed to warm to room temperature and stirred for 24 h. The mixture was cooled to 0° C. and acidified with aqueous hydrochloric acid (5M). The mixture was extracted with dichloromethane (4×50 mL) and the combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a colorless solid (3.2 g), δH (CDCl3) 3.91 (3H, s), 6.09 (2H, s), and 6.87-7.03 (4H, m).
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13 mL
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3.74 g
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20 mL
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5.92 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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